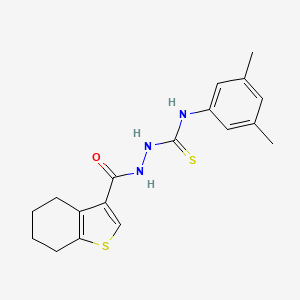
4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied. In
作用機序
The mechanism of action of 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that the compound may induce apoptosis in cancer cells by activating caspase enzymes. It may also inhibit bacterial growth by disrupting the bacterial cell membrane. The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have biochemical and physiological effects. In one study, it was found to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, an antioxidant enzyme. In another study, it was shown to reduce the expression of matrix metalloproteinases, which are involved in cancer invasion and metastasis.
実験室実験の利点と制限
One advantage of using 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potential to inhibit cancer cell growth and exhibit antimicrobial and antioxidant activities. However, one limitation is the lack of information on its toxicity and safety profile.
将来の方向性
There are several future directions for research on 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of research could be to further investigate its mechanism of action and identify its molecular targets. Another area of research could be to study its toxicity and safety profile in animal models. Additionally, the compound could be modified to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound with potential applications in scientific research. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
合成法
The synthesis of 4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been reported in several studies. One of the methods involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol at reflux temperature for several hours to yield the desired product.
科学的研究の応用
4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and antioxidant activities. In one study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it showed antimicrobial activity against various bacterial strains. Additionally, it exhibited antioxidant activity by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
(4E)-4-[(3-bromo-4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-14(9-12-7-8-16(21)15(18)10-12)17(22)20(19-11)13-5-3-2-4-6-13/h2-10,21H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFYAJPHEPFFGY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)O)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(3-bromo-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-4,5-dihydro-1,3,4-thiadiazol-2-amine](/img/structure/B6061206.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(3-methyl-1-piperidinyl)methyl]benzamide](/img/structure/B6061214.png)
![methyl 2-({[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl}amino)benzoate](/img/structure/B6061222.png)
![3-[1-(3-chlorobenzoyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6061244.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6061247.png)
![2-{[(4-methylcyclohexyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6061248.png)
![1-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6061250.png)
![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061258.png)
![2-(2-methoxyethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6061260.png)
![[1-[(4,5-dimethyl-2-furyl)methyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6061267.png)
![N-methyl-2-(4-morpholinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B6061271.png)
![3-{8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6061274.png)

![3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B6061292.png)